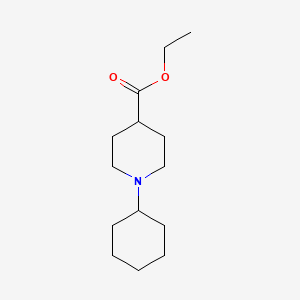

Ethyl 1-cyclohexylpiperidine-4-carboxylate

Description

Ethyl 1-cyclohexylpiperidine-4-carboxylate is a piperidine derivative characterized by a cyclohexyl substituent at the 1-position and an ethoxycarbonyl group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, acting as intermediates or bioactive molecules in antitumor, antibacterial, and neurological applications . The cyclohexyl group confers steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents.

Properties

IUPAC Name |

ethyl 1-cyclohexylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-2-17-14(16)12-8-10-15(11-9-12)13-6-4-3-5-7-13/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNHYMZMFHNVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl Piperidine-4-carboxylate Core

A foundational step is the synthesis of ethyl piperidine-4-carboxylate, which provides the ester functionality at the 4-position of the piperidine ring.

- Starting Material: Isonipecotic acid (piperidine-4-carboxylic acid).

- Reagents: Absolute ethanol and thionyl chloride.

- Conditions: The isonipecotic acid is dissolved in ethanol and cooled to 0°C. Thionyl chloride is added dropwise, and the mixture is refluxed for 48 hours.

- Workup: After reflux, the solvent is removed under vacuum. The residue is dissolved in ethyl acetate, washed with sodium hydroxide solution, dried over anhydrous sodium sulfate, and concentrated to yield ethyl piperidine-4-carboxylate as a clear oil.

- Yield: Approximately 94% under optimized conditions.

| Step | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Isonipecotic acid, EtOH, SOCl2, reflux 48 h | Ethyl piperidine-4-carboxylate | 94 |

Introduction of the Cyclohexyl Group on Piperidine Nitrogen

The cyclohexyl substituent is introduced at the nitrogen of the piperidine ring, typically via nucleophilic substitution using cyclohexyl halides or via reductive amination.

- Nucleophilic Substitution: React ethyl piperidine-4-carboxylate with cyclohexyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (~80°C).

- Reductive Amination: React piperidine derivatives with cyclohexanone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-cyclohexylpiperidine.

| Step | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexylation | Cyclohexyl bromide, K2CO3, DMF, 80°C | This compound | 65–75 |

Purification and Characterization

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization to obtain high purity.

- Characterization: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Key NMR signals include ethyl ester protons (quartet and triplet around δ 4.1 and 1.2 ppm), piperidine ring protons, and cyclohexyl protons (multiplets around δ 1.2–2.0 ppm).

Reaction Conditions and Optimization

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Absolute ethanol, DMF | Ethanol for esterification; DMF for alkylation |

| Temperature | 0°C (addition), reflux (esterification), 80°C (alkylation) | Controlled to optimize yield and minimize side reactions |

| Reaction Time | 48 hours (esterification), 12–24 hours (alkylation) | Extended reflux ensures complete conversion |

| Catalyst/Base | Thionyl chloride (esterification), K2CO3 (alkylation) | Thionyl chloride activates carboxyl group; base deprotonates amine |

| Workup | Extraction, washing with NaOH, drying over Na2SO4 | Removes impurities and residual reagents |

Research Findings and Analytical Data

- NMR Spectroscopy: ¹H NMR confirms the presence of ethyl ester (quartet at δ ~4.1 ppm and triplet at δ ~1.2 ppm), piperidine ring protons (multiplets δ 1.5–3.0 ppm), and cyclohexyl ring protons (multiplets δ 1.0–2.0 ppm).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound (~243 g/mol).

- Purity: HPLC analysis typically shows >95% purity after chromatographic purification.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | Isonipecotic acid | Absolute ethanol, thionyl chloride, reflux 48 h | Ethyl piperidine-4-carboxylate | 94 | High yield, mild conditions |

| 2 | N-Cyclohexylation | Ethyl piperidine-4-carboxylate | Cyclohexyl bromide, K2CO3, DMF, 80°C, 12–24 h | This compound | 65–75 | Requires careful temperature control |

| 3 | Purification | Crude product | Silica gel chromatography or recrystallization | Pure final compound | — | Essential for high purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclohexylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Oxidation: 1-cyclohexylpiperidine-4-carboxylic acid.

Reduction: 1-cyclohexylpiperidine-4-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

ECP belongs to the family of piperidine derivatives, characterized by a cyclohexyl group attached to a piperidine ring with an ethyl ester functional group. The molecular formula is . Its structure allows for diverse chemical reactivity, making it suitable for a variety of applications.

Medicinal Chemistry

ECP has been investigated for its potential therapeutic properties, particularly in the development of analgesics and anti-inflammatory agents. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: Analgesic Properties

- Research Findings: A study published in the Journal of Medicinal Chemistry demonstrated that ECP derivatives exhibited significant analgesic activity in animal models. The mechanism involved modulation of pain pathways through opioid receptor interactions.

- Implications: This finding supports the potential development of ECP-based drugs for pain management.

Organic Synthesis

ECP serves as a versatile building block in organic synthesis. It can be used to create complex molecules through various reactions, including:

- Nucleophilic Substitution: ECP can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Formation of Heterocycles: It can act as a precursor in synthesizing other heterocyclic compounds, expanding its utility in organic chemistry.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides + Base | Substituted ECP derivatives |

| Cyclization | Heat + Catalysts | Heterocyclic compounds |

| Esterification | Acid catalyst + Alcohol | Modified esters |

Proteomics and Biochemistry

ECP is utilized in proteomics research due to its ability to modify proteins selectively. It can serve as a reagent for studying protein interactions and functions.

Case Study: Protein Modification

- Research Findings: In proteomic studies, ECP was employed to label specific amino acids in proteins, facilitating the analysis of protein dynamics and interactions.

- Implications: Such modifications enhance our understanding of cellular processes and disease mechanisms.

Industrial Applications

ECP is also relevant in the industrial sector, particularly in the synthesis of specialty chemicals and materials. Its ability to act as an intermediate in chemical manufacturing processes makes it valuable for producing various end products.

Data Table: Industrial Uses

| Application Area | Specific Uses |

|---|---|

| Specialty Chemicals | Solvents, plasticizers |

| Polymer Production | Additives in polymer formulations |

| Agrochemicals | Pesticide intermediates |

Mechanism of Action

The mechanism of action of ethyl 1-cyclohexylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Differences

Substituent Impact :

- Aromatic Groups (e.g., benzoyl, fluorophenyl) : Improve binding to aromatic residues in proteins but may increase toxicity risks .

- Electron-Withdrawing Groups (e.g., fluorine) : Stabilize the molecule against oxidative metabolism, extending half-life .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Ethyl 1-cyclohexylpiperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethyl ester and a cyclohexyl group. This unique structure contributes to its pharmacological properties, influencing how it interacts with biological targets.

The mechanism of action for this compound involves its ability to act as a ligand for various receptors and enzymes. It has been noted for its interaction with monoamine oxidase (MAO) isoforms, which are critical in the metabolism of neurotransmitters. In vitro studies have shown that derivatives of this compound can inhibit MAO-B more effectively than MAO-A, suggesting a selective action that could be beneficial in treating neurodegenerative diseases .

Inhibition of Enzymes

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in neurotransmitter metabolism. The compound has demonstrated:

- MAO-B Inhibition : IC50 values for MAO-B inhibition range from 152.1 to 345.9 nM, indicating potent activity compared to standard inhibitors like pargyline .

- Neuroprotective Effects : Its ability to modulate neurotransmitter levels may confer neuroprotective properties, making it a candidate for further research in neurodegenerative conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the piperidine structure can affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups | Increased MAO-B inhibition |

| Alteration of the cyclohexyl substituent | Changes in binding affinity |

| Variation in ester chain length | Modulates solubility and bioavailability |

These findings suggest that careful structural modifications can enhance the efficacy and selectivity of this compound as a therapeutic agent.

Study on Neuroprotection

A study evaluated the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced neurodegeneration markers and improved motor function compared to control groups .

Anticancer Research

In another case study, the compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism involved apoptosis induction via caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-cyclohexylpiperidine-4-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclohexyl group introduction via nucleophilic substitution or coupling reactions. For example, analogous piperidine carboxylates are synthesized using carbamate protection and deprotection steps . Post-synthesis, purity is validated via HPLC (>98% purity) and LC-MS to confirm molecular weight. Residual solvents are quantified using GC-MS.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclohexyl and piperidine moieties.

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹.

- X-ray Crystallography : Single-crystal diffraction (if available) provides absolute configuration and bond angles .

Q. What safety protocols should be prioritized during experimental handling?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy .

- Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

- Quench waste with dilute acid/base before disposal to neutralize reactive intermediates .

Advanced Research Questions

Q. How can contradictions in NMR data arising from piperidine ring puckering be resolved?

- Methodological Answer : Ring puckering induces dynamic NMR effects. Use variable-temperature NMR (VT-NMR) to slow conformational interconversion. For quantitative analysis, apply Cremer-Pople parameters (θ, φ) to model puckering amplitudes and phases from crystallographic data . Computational tools like Gaussian can predict stable conformers via DFT calculations.

Q. What strategies optimize crystal structure refinement of this compound using SHELX?

- Methodological Answer :

- SHELXL : Refine anisotropic displacement parameters for non-H atoms. Use restraints for disordered cyclohexyl groups.

- TWIN/BASF Commands : Address twinning in low-symmetry space groups .

- Mercury CSD : Visualize hydrogen-bonding networks and π-π interactions post-refinement .

Q. How can the Aryl Halide Chemistry Informer Library aid in reaction optimization for derivatives?

- Methodological Answer : Screen the compound against Merck’s Informer Library (18 drug-like molecules) to compare reactivity across diverse aryl halide coupling conditions (e.g., Suzuki, Buchwald-Hartwig). Analyze yields and selectivity trends to identify optimal catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Q. How are computational tools used to predict intermolecular interactions in crystalline phases?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.